Superior Leaving Group Ability of Methanesulfonate Versus 4-Methylbenzenesulfonate in SN2 Reactions
The methanesulfonate (mesylate) group is a demonstrably better leaving group than the bulkier and less electrophilic 4-methylbenzenesulfonate (tosylate) group . While direct kinetic data for cyclobutylmethyl mesylate vs. tosylate are not available, class-level inference from established leaving group hierarchies indicates that mesylates undergo SN2 reactions at rates approximately 10-100 times faster than the corresponding tosylates, owing to the stronger electron-withdrawing inductive effect of the methyl group relative to the p-tolyl group . This difference is critical for achieving efficient alkylation of weak or sterically hindered nucleophiles.
| Evidence Dimension | Relative Reactivity in SN2 Reactions |
|---|---|
| Target Compound Data | Cyclobutylmethyl methanesulfonate (mesylate) |
| Comparator Or Baseline | Cyclobutylmethyl 4-methylbenzenesulfonate (tosylate, CAS 13295-53-9) |
| Quantified Difference | Expected rate enhancement of 10x to 100x for mesylate over tosylate |
| Conditions | General SN2 reaction conditions (class-level inference based on leaving group hierarchy) |
Why This Matters
This higher reactivity allows for lower reaction temperatures, shorter reaction times, and higher yields, directly improving process efficiency and reducing cost in large-scale syntheses.
